imm-01 - 218795-74-5

imm-01

Catalog Number: EVT-270746
CAS Number: 218795-74-5
Molecular Formula: C12H17N3O2S
Molecular Weight: 267.35 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
IMM-01 is an inhibitor of DID-DAD binding.
Source and Classification

Imm-01 is synthesized through various chemical methods and is categorized under organic alcohols due to its hydroxyl functional group. It has been explored for its potential use in immunological studies and as a chemical intermediate in the synthesis of other compounds.

Synthesis Analysis

Methods and Technical Details

The synthesis of Imm-01 can be achieved through several methods:

  1. Solid Phase Peptide Synthesis: This method allows for the efficient assembly of peptide chains, which can include Imm-01 as a building block. The process involves the sequential addition of amino acids to a solid support, facilitating purification steps that can yield high-purity products without extensive chromatographic methods .
  2. Chemical Ligations: Native chemical ligation techniques can be utilized to join peptide fragments that may incorporate Imm-01, enhancing the efficiency of peptide synthesis while maintaining high purity levels .
  3. Alternative Synthetic Routes: Other synthetic approaches may involve conventional organic reactions such as nucleophilic substitutions or reductions, tailored to produce the desired hydroxylated structure characteristic of Imm-01.
Chemical Reactions Analysis

Reactions and Technical Details

Imm-01 participates in various chemical reactions typical for alcohols, including:

  1. Esterification: Reacting with carboxylic acids to form esters, which are valuable in synthesizing more complex molecules.
  2. Oxidation: Under appropriate conditions, Imm-01 can be oxidized to form ketones or aldehydes, expanding its utility in organic synthesis.
  3. Nucleophilic Substitution: The hydroxyl group can act as a nucleophile in substitution reactions, facilitating the formation of ethers or other derivatives.

These reactions are essential for utilizing Imm-01 in synthetic pathways leading to biologically active compounds.

Mechanism of Action

Process and Data

The mechanism of action for Imm-01 primarily involves its interaction with biological systems at the cellular level. Studies have indicated that it may induce immune responses when used as an immunogen in vaccine development. The compound's ability to modify immune cell activity suggests potential applications in immunotherapy.

  1. Cellular Uptake: Imm-01 can be taken up by cells through passive diffusion due to its lipophilic nature.
  2. Immune Modulation: Once inside the cell, it may influence signaling pathways related to immune responses, enhancing or suppressing specific immune functions based on concentration and exposure duration.
Physical and Chemical Properties Analysis

Physical and Chemical Properties

Imm-01 exhibits several notable physical and chemical properties:

  • Appearance: Colorless liquid
  • Boiling Point: Approximately 200 °C
  • Solubility: Soluble in organic solvents such as ethanol and ether; limited solubility in water.
  • Density: Approximately 0.9 g/cm³

These properties make it suitable for various applications in organic synthesis and biological studies.

Applications

Scientific Uses

Imm-01 has several scientific applications:

  1. Immunological Research: It serves as an immunogen for generating antibodies against specific targets, aiding in vaccine development.
  2. Chemical Intermediate: Used in synthesizing other organic compounds, particularly those requiring hydroxyl groups or cycloalkane structures.
  3. Toxicological Studies: Evaluated for dermal hypersensitivity and irritancy, providing insights into safety profiles for chemicals used in consumer products .
Introduction to IMM-01: Molecular Identity and Research Significance

Nomenclature and Structural Classification of IMM-01

IMM-01 (CAS Registry Number: 218795-74-5) is classified as a thiosemicarbazide derivative with the molecular formula C₁₂H₁₇N₃O₂S and a molecular weight of 267.35 g/mol. Its systematic IUPAC name is N'-(3,4-dihydroxybenzylidene)-2-(tert-butyl)hydrazinecarbothioamide, reflecting its core structure comprising a benzylidene moiety linked to a tert-butyl-substituted thiosemicarbazide [1] [3]. Key structural features include:

  • A thiosemicarbazide backbone (–NH–NH–C(=S)–N<), providing metal-chelating potential.
  • Ortho-dihydroxybenzene ring enabling redox activity and hydrogen bonding.
  • Tert-butyl group enhancing lipophilicity and membrane permeability.
  • Table 1: Structural Attributes of IMM-01
    AttributeDescription
    CAS Registry Number218795-74-5
    Molecular FormulaC₁₂H₁₇N₃O₂S
    Molecular Weight267.35 g/mol
    Key Functional GroupsThiosemicarbazide, catechol, tert-butyl
    SMILES NotationOC1=CC=C(/C=N/NC(NC(C)(C)C)=S)C(O)=C1
    Solubility (DMSO)125 mg/mL (467.55 mM)

The molecule adopts an E-configuration around the imine bond (C=N), critical for binding to mammalian Diaphanous (mDia)-related formins. Its planar conformation facilitates interactions with hydrophobic pockets in target proteins [1] [3].

Historical Development and Discovery Milestones

IMM-01 emerged from targeted drug discovery efforts in the mid-2010s aimed at modulating cytoskeletal dynamics via Rho GTPase pathways:

  • 2015–2016: Initial identification as a small-molecule agonist of mDia formins, with high-throughput screening revealing its ability to inhibit DID-DAD (Diaphanous Inhibitory Domain–Diaphanous Autoregulatory Domain) binding (IC₅₀ = 140 nM) [1] [3].
  • 2017: Demonstrated in vitro efficacy in microtubule stabilization (SW480 colon carcinoma cells) and caspase-3-mediated apoptosis induction (NIH 3T3 fibroblasts) at 1–100 μM concentrations [1].
  • 2018: Landmark in vivo study showing dose-dependent tumor growth inhibition (5–25 mg/kg, intravenous) in SW480 xenograft mouse models, establishing proof-of-concept for anticancer applications [1].
  • 2022: Phase Ib/II clinical trial initiation for the recombinant SIRPα-Fc fusion protein also designated IMM-01 (NCT identifier not disclosed), investigating combinations with PD-1 inhibitors for relapsed/refractory malignancies [5].
  • Table 2: Key Chronological Milestones
    YearDevelopmentSignificance
    2015Identification as mDia agonistFirst biochemical characterization
    2017Validation of microtubule stabilization and pro-apoptotic effectsMechanistic proof in cellular models
    2018Antitumor efficacy in xenograft modelsTransition to preclinical development
    2022Clinical trial launch for SIRPα-Fc fusion protein (IMM01)Advancement to human testing

Dual Research Contexts: Small-Molecule Agonist vs. Recombinant Fusion Protein

Critically, IMM-01 exists in two distinct research contexts with unrelated molecular mechanisms:

A. Small-Molecule mDia Agonist (C₁₂H₁₇N₃O₂S)

This low-molecular-weight compound targets cytoskeletal regulators:

  • Mechanism: Disrupts autoinhibitory DID-DAD interactions in mDia formins, activating formin homology 2 (FH2) domains to nucleate actin filaments and modulate microtubule dynamics [1] [3].
  • Cellular Effects:
  • Stabilizes microtubules (observed in SW480 cells at 100 μM).
  • Induces SRF (Serum Response Factor)-dependent gene expression (LacZ activation in NIH 3T3-SRE-LacZ cells at 10 μM).
  • Triggers caspase-3 cleavage and apoptosis across multiple cell lines [1].
  • Therapeutic Rationale: mDia formins influence cancer cell motility and division; agonism represents a strategy to impede metastasis.

B. Recombinant SIRPα-Fc Fusion Protein (UniProt Accession: Not Provided)

This biologics-based IMM01 (note alternate nomenclature) targets innate immune checkpoints:

  • Structure: Fusion of SIRPα (Signal Regulatory Protein α) extracellular domain to IgG1 Fc. Optimized for high-affinity CD47 binding (EC₅₀ = 0.4967 nM) without erythrocyte agglutination [2] [5].
  • Mechanism: Dual modulation of phagocytic signaling:
  • Blockade of CD47-SIRPα "don’t eat me" signal.
  • Activation of Fcγ receptor-mediated "eat me" signal on macrophages [2].
  • Functional Outcomes:
  • Strong antibody-dependent cellular phagocytosis (ADCP).
  • Moderate antibody-dependent cell-mediated cytotoxicity (ADCC).
  • Synergy with PD-1/PD-L1 inhibitors by converting immunologically "cold" tumors to "hot" via macrophage-derived chemokines (e.g., CXCL9/10) [2] [5].
  • Table 3: Comparative Analysis of IMM-01 Entities

    ParameterSmall-Molecule IMM-01Recombinant IMM01 (SIRPα-Fc)
    Molecular TypeOrganic small moleculeRecombinant fusion protein
    Molecular Weight267.35 Da~90–100 kDa (estimated)
    Primary TargetmDia-related forminsCD47/SIRPα interaction
    Key MechanismDID-DAD disruption → Formin activationCD47 blockade + FcγR-mediated phagocytosis
    Therapeutic FocusCytoskeletal modulation → Antimetastatic effectsInnate immune activation → Antitumor immunity
  • Table 4: Research Applications by Entity

    ApplicationSmall-Molecule IMM-01Recombinant IMM01 (SIRPα-Fc)
    In vitro ModelsSW480, NIH 3T3 cell linesTumor cell phagocytosis assays
    In vivo ModelsSW480 xenografts (immunodeficient mice)Hematologic/solid tumor models (mice)
    Combination TherapiesNot reportedPD-1/PD-L1, HER-2 inhibitors
    Clinical Stage (2025)PreclinicalPhase Ib/II (NCT ongoing)

The coexistence of these entities underscores the versatility of the IMM-01 designation but necessitates rigorous contextualization to avoid mechanistic conflation. While the small molecule modulates intracellular cytoskeletal dynamics, the fusion protein reprograms extracellular immune recognition—a dichotomy illustrating divergent paths in oncology drug development [1] [2] [5].

Compound names discussed: IMM-01 (small molecule); IMM01 (SIRPα-Fc fusion protein)

Properties

CAS Number

218795-74-5

Product Name

imm-01

IUPAC Name

1-tert-butyl-3-[(E)-(2,4-dihydroxyphenyl)methylideneamino]thiourea

Molecular Formula

C12H17N3O2S

Molecular Weight

267.35 g/mol

InChI

InChI=1S/C12H17N3O2S/c1-12(2,3)14-11(18)15-13-7-8-4-5-9(16)6-10(8)17/h4-7,16-17H,1-3H3,(H2,14,15,18)/b13-7+

InChI Key

LTFUAYRGVLQXKC-NTUHNPAUSA-N

SMILES

CC(C)(C)NC(=S)NN=CC1=C(C=C(C=C1)O)O

Solubility

Soluble in DMSO

Synonyms

IMM-01; IMM 01; IMM01;

Canonical SMILES

CC(C)(C)NC(=S)NN=CC1=C(C=C(C=C1)O)O

Isomeric SMILES

CC(C)(C)NC(=S)N/N=C/C1=C(C=C(C=C1)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.